molecular formula C23H13BrN2O4S B2521793 (E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate CAS No. 683250-12-6

(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate

Cat. No. B2521793
M. Wt: 493.33
InChI Key: PKWJHFQJIYDYDD-LZYBPNLTSA-N
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Description

The compound "(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate" is a multifunctional molecule that appears to be related to a class of compounds known for their heterocyclic structures and potential pharmacological activities. While the specific compound is not directly described in the provided papers, similar compounds with chromen and thiazolyl groups have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of versatile synthons for the preparation of polysubstituted heterocyclic systems. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are prepared from corresponding precursors and used as synthons for creating various heterocyclic systems . These methods could potentially be adapted for the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined and found to crystallize in the triclinic crystal system . This suggests that the compound of interest may also exhibit a complex crystalline structure, potentially with intramolecular and intermolecular hydrogen bonding due to the presence of hydroxy and carbonyl groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been investigated using density functional theory (DFT). Studies include the analysis of global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . These studies provide insights into how the compound might behave in different chemical reactions, especially in solvent media, which is crucial for understanding its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with chromen and thiazolyl groups have been of interest in various studies. For instance, the non-linear optical (NLO) properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate have been explored, indicating potential applications in materials science . Additionally, the pharmacological properties of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives have been screened, showing atypical antipsychotic activity . These findings suggest that the compound may also possess unique physical, chemical, and biological properties worthy of further investigation.

Scientific Research Applications

Synthetic Protocols and Applications

Synthetic Approaches and Structural Importance (E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate encompasses a benzothiazole and chromenone structure, which are significant in medicinal chemistry. The synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which are structurally related, involve Suzuki coupling reactions and Michael acceptor reactions with dicarbonyl compounds. These compounds are core structures in secondary metabolites with considerable pharmacological importance (Mazimba, 2016; Mazimba, 2016).

Biological Activities and Pharmacological Applications Benzothiazole derivatives, including those similar to (E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate, demonstrate a wide range of biological activities. They exhibit anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties, making them a crucial component in medicinal chemistry. The structural variations, particularly substitution at specific positions, significantly contribute to their diverse biological activities (Bhat & Belagali, 2020).

properties

IUPAC Name

methyl 4-[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrN2O4S/c1-29-22(27)14-4-2-13(3-5-14)8-16(11-25)21-26-19(12-31-21)18-10-15-9-17(24)6-7-20(15)30-23(18)28/h2-10,12H,1H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWJHFQJIYDYDD-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate

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